molecular formula C8H5Br2N B6600221 2-bromo-2-(4-bromophenyl)acetonitrile CAS No. 748166-19-0

2-bromo-2-(4-bromophenyl)acetonitrile

Cat. No.: B6600221
CAS No.: 748166-19-0
M. Wt: 274.94 g/mol
InChI Key: ZKBJAUMNUCTIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-(4-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of acetonitrile, where two bromine atoms are substituted at the 2-position and the 4-position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-(4-bromophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with sodium cyanide in the presence of a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(4-bromophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-bromo-2-(4-bromophenyl)acetonitrile involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In reduction reactions, it undergoes electron transfer processes to form reduced products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(4-bromophenyl)acetonitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The dual bromine substitution allows for more diverse chemical transformations compared to its simpler analogs .

Properties

IUPAC Name

2-bromo-2-(4-bromophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBJAUMNUCTIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-2-(4-bromophenyl)acetonitrile
Reactant of Route 2
2-bromo-2-(4-bromophenyl)acetonitrile
Reactant of Route 3
2-bromo-2-(4-bromophenyl)acetonitrile

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